molecular formula C22H17N2NaO5S B12697471 Sodium 4-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-2-sulphonate CAS No. 93904-39-3

Sodium 4-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-2-sulphonate

Cat. No.: B12697471
CAS No.: 93904-39-3
M. Wt: 444.4 g/mol
InChI Key: CELSKHGNWHNXED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SODIUM 4-[(4-AMINO-9,10-DIHYDRO-3-METHYL-9,10-DIOXO-1-ANTHRYL)AMINO]TOLUENE-2-SULFONATE is a synthetic organic compound primarily used as a dye and pigment. It is known for its vibrant blue color and is commonly referred to as Acid Blue 47 or Sandolan Blue E-RL . The compound has a molecular formula of C22H17N2NaO5S and a molecular weight of 444.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SODIUM 4-[(4-AMINO-9,10-DIHYDRO-3-METHYL-9,10-DIOXO-1-ANTHRYL)AMINO]TOLUENE-2-SULFONATE involves the reaction of 4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracene with toluene-2-sulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques to remove any impurities .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its color and chemical properties.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

SODIUM 4-[(4-AMINO-9,10-DIHYDRO-3-METHYL-9,10-DIOXO-1-ANTHRYL)AMINO]TOLUENE-2-SULFONATE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light at specific wavelengths, making it useful as a dye and pigment. The molecular structure allows for strong interactions with various substrates, enhancing its staining and coloring properties. In biological applications, the compound can bind to specific cellular components, aiding in visualization and analysis .

Comparison with Similar Compounds

Uniqueness: SODIUM 4-[(4-AMINO-9,10-DIHYDRO-3-METHYL-9,10-DIOXO-1-ANTHRYL)AMINO]TOLUENE-2-SULFONATE is unique due to its specific molecular structure, which provides distinct optical properties and reactivity. Its ability to form strong interactions with various substrates makes it particularly valuable in both scientific research and industrial applications .

Properties

CAS No.

93904-39-3

Molecular Formula

C22H17N2NaO5S

Molecular Weight

444.4 g/mol

IUPAC Name

sodium;5-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]-2-methylbenzenesulfonate

InChI

InChI=1S/C22H18N2O5S.Na/c1-11-7-8-13(10-17(11)30(27,28)29)24-16-9-12(2)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1

InChI Key

CELSKHGNWHNXED-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=C(C(=C2)C)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.